4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 2549029-85-6
VCID: VC11816525
InChI: InChI=1S/C15H18ClN3O2S2/c16-12-3-1-4-13-14(12)17-15(22-13)18-7-2-8-19(10-9-18)23(20,21)11-5-6-11/h1,3-4,11H,2,5-10H2
SMILES: C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl
Molecular Formula: C15H18ClN3O2S2
Molecular Weight: 371.9 g/mol

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

CAS No.: 2549029-85-6

Cat. No.: VC11816525

Molecular Formula: C15H18ClN3O2S2

Molecular Weight: 371.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole - 2549029-85-6

Specification

CAS No. 2549029-85-6
Molecular Formula C15H18ClN3O2S2
Molecular Weight 371.9 g/mol
IUPAC Name 4-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C15H18ClN3O2S2/c16-12-3-1-4-13-14(12)17-15(22-13)18-7-2-8-19(10-9-18)23(20,21)11-5-6-11/h1,3-4,11H,2,5-10H2
Standard InChI Key RLZCYRMXWKPMRV-UHFFFAOYSA-N
SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl
Canonical SMILES C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl

Introduction

4-Chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. Its structure incorporates a benzothiazole moiety, a diazepane ring, and a cyclopropanesulfonyl group. This unique combination of functional groups contributes to its potential biological activities and makes it an important subject of interest in medicinal chemistry.

Structural Features

The molecular structure of this compound is defined by:

  • A benzothiazole ring: Known for its bioactive properties in various pharmacological applications.

  • A chlorine atom at position 4: Halogenation often enhances biological activity by improving lipophilicity and binding affinity.

  • A cyclopropanesulfonyl group: Sulfonyl groups are associated with increased metabolic stability and biological potency.

  • A 1,4-diazepane ring: This bicyclic structure is common in pharmaceutical agents due to its ability to interact with biological targets.

Synthesis Pathways

The synthesis of 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole typically involves multi-step reactions:

  • Formation of the benzothiazole core: Starting from o-aminothiophenol derivatives and carbon disulfide or similar reagents.

  • Introduction of the diazepane ring: Diazepane precursors are functionalized with sulfonyl groups via reactions with cyclopropanesulfonyl chloride.

  • Halogenation: Chlorination at position 4 of the benzothiazole ring using chlorinating agents like thionyl chloride or N-chlorosuccinimide.

Reaction conditions such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and catalysts (e.g., Lewis acids) are critical for optimizing yields and product purity.

Pharmacological Potential

Compounds with similar structural motifs have demonstrated diverse biological activities:

  • Antimicrobial properties: Benzothiazoles are known for their efficacy against bacterial and fungal pathogens.

  • Anticancer activity: Halogenated benzothiazoles have been explored as inhibitors of tumor cell proliferation.

  • CNS effects: The diazepane ring suggests potential for interaction with neurological receptors, possibly leading to anxiolytic or sedative effects.

Preliminary studies on related compounds have shown promising results in pharmacodynamic and pharmacokinetic evaluations, although specific data for this compound remain limited.

Analytical Characterization

The structural confirmation and purity assessment of this compound can be achieved through:

  • Nuclear Magnetic Resonance (NMR): For identifying proton and carbon environments.

  • Infrared Spectroscopy (IR): To detect functional groups like sulfonyl (-SO2-) and benzothiazole moieties.

  • Mass Spectrometry (MS): For molecular weight determination.

  • High Performance Liquid Chromatography (HPLC): To ensure compound purity.

Research Applications

This compound's unique structure makes it a candidate for:

  • Drug discovery: As a lead molecule in developing therapies targeting infectious diseases or cancer.

  • Chemical biology studies: To explore interactions with enzymes or receptors due to its diazepane scaffold.

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